17β-Methyl-5β-androst-1-ene-3α,17α-diol

anti-doping analysis WADA compliance metandienone metabolism

17β-Methyl-5β-androst-1-ene-3α,17α-diol (CAS 132830-78-5), commonly referred to as epimetendiol (EMD), is a synthetic 5β-androst-1-ene diol belonging to the class of 17α-methyl anabolic steroid metabolites. It serves as a primary urinary metabolite of metandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) and is explicitly designated by the World Anti-Doping Agency (WADA) as the analytical marker for metandienone misuse, with a Minimum Required Performance Level (MRPL) of 2 ng/mL.

Molecular Formula C20H32O2
Molecular Weight 304.47
Cat. No. B1165181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17β-Methyl-5β-androst-1-ene-3α,17α-diol
Molecular FormulaC20H32O2
Molecular Weight304.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17β-Methyl-5β-androst-1-ene-3α,17α-diol (Epimetendiol): Procurement-Grade Reference Standard for Anti-Doping Metandienone Confirmation


17β-Methyl-5β-androst-1-ene-3α,17α-diol (CAS 132830-78-5), commonly referred to as epimetendiol (EMD), is a synthetic 5β-androst-1-ene diol belonging to the class of 17α-methyl anabolic steroid metabolites . It serves as a primary urinary metabolite of metandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) and is explicitly designated by the World Anti-Doping Agency (WADA) as the analytical marker for metandienone misuse, with a Minimum Required Performance Level (MRPL) of 2 ng/mL . The compound possesses a characteristic 5β-androst-1-ene backbone with a 17β-methyl,17α-hydroxy configuration that distinguishes it from the 17α-methyl epimer and fully saturated A-ring analogs .

Why 17β-Methyl-5β-androst-1-ene-3α,17α-diol Cannot Be Replaced by Other Metandienone Metabolites or Structural Analogs in Anti-Doping Workflows


Closely related metandienone metabolites and 17-methyl androgen diols cannot be substituted for epimetendiol in regulated anti-doping analyses. Epimetendiol is the specific WADA-mandated marker for metandienone intake; the structurally similar 17α-methyl-5β-androstane-3α,17β-diol is instead the designated marker for methyltestosterone, with an identical MRPL of 2 ng/mL but an entirely different regulatory purpose . Moreover, 17β-methyl epimers elute 70–170 methylene units earlier than their 17α-methyl counterparts in GC analysis as TMS derivatives, meaning co-injection or misidentification directly compromises retention-time-based confirmation . Saturated analogs such as 17β-methyl-5β-androstane-3α,17α-diol (T7) exhibit a different metabolic origin and a shorter average detection window (6.43 days), while long-term markers like 20βOH-NorMD (M6, 26.2 days) offer extended retrospectivity but are not interchangeable with epimetendiol in routine initial testing procedures .

Quantitative Differentiation Evidence for 17β-Methyl-5β-androst-1-ene-3α,17α-diol Versus Closest Analogs and In-Class Metabolites


WADA Regulatory Specification: Epimetendiol Is the Mandated Marker for Metandienone, Not Methyltestosterone

Under WADA Technical Document TD2009MRPL, 17β-methyl-5β-androst-1-ene-3α,17α-diol is the specified analytical marker for metandienone intake at an MRPL of 2 ng/mL. In contrast, 17α-methyl-5β-androstane-3α,17β-diol—a structurally similar saturated diol also found in metandienone excretion profiles—is the designated marker for methyltestosterone, also at 2 ng/mL . These two compounds serve distinct regulatory functions despite being co-excreted following metandienone administration, making them non-interchangeable in WADA-accredited laboratory reporting .

anti-doping analysis WADA compliance metandienone metabolism

Gas Chromatographic Retention Time Differentiation: 17β-Methyl Epimer Elutes 70–170 Methylene Units Earlier Than 17α-Methyl Epimer

Schänzer and Donike demonstrated that 17β-methyl epimers of 17α-methyl anabolic steroids, including epimetendiol, elute 70–170 methylene units before their corresponding 17α-methyl epimers when analyzed as trimethylsilyl (TMS) derivatives on capillary SE-54 or OV-1 columns . In a validated GC-QQQ-MS method, epimetendiol (M1) exhibited a retention time of 9.96 min on a DB5-ms column, while the 17α-methyl-5β-androstane-3α,17β-diol (T3) eluted at 13.34 min—a difference of 3.38 min under the same chromatographic conditions . The EI mass spectra of underivatized and TMS-derivatized 17-epimers are in most cases identical; chromatographic resolution is therefore essential for unambiguous identification .

GC-MS confirmation epimer separation retention time

Detection Window Comparison: Epimetendiol Outlasts Parent Drug and Epimer but Is Surpassed by 20βOH-NorMD

In a controlled human administration study with metandienone, Steff et al. (2025) reported average detection times for key urinary metabolites: parent drug metandienone (MD), 2.4 days; 17-epimetandienone (M3), 4.6 days; the fully saturated analog 17β-methyl-5β-androstane-3α,17α-diol (T7), 6.43 days; and the long-term marker 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one (20βOH-NorMD, M6), 26.2 days . Epimetendiol (M1) exhibited intermediate detectability, substantially exceeding MD and M3 but falling below M6; it is one of the three long-term metabolites currently relied upon by most doping control laboratories for routine screening, alongside norepimetendiol (M4, detectable up to 15 days) and M6 . The structurally rearranged D-ring metabolite E3* showed a quantifier transition detectable up to 37.8 days.

detection window excretion kinetics retrospectivity

Solid-Phase Extraction Recovery: C18 SPE Significantly Outperforms XAD2 for Epimetendiol at Low ng/mL Concentrations

A comparative study of solid-phase extraction (SPE) procedures for anabolic agents in urine demonstrated that C18 SPE columns yielded significantly higher recovery of epimetendiol compared to XAD2 polystyrene divinylbenzene extraction at all tested concentrations. For epimetendiol, significant recovery increases were observed with SPE at 2 ng/mL (P < 0.01), 5 ng/mL (P < 0.01), and 10 ng/mL (P < 0.01) . The study also established a GC-MS/MS method with a retention time of 11.29 min for epimetendiol and a confirmable urinary concentration range of 1–2 ng/mL . By contrast, nandrolone and stanozolol recoveries did not differ significantly between the two column types .

SPE recovery sample preparation detection limit

NMR Spectroscopic Discrimination: 17β-Methyl Epimer Shows a Characteristic 0.175 ppm Downfield Shift of C-18 Protons

Schänzer and Donike reported that ¹H NMR spectra of 17β-methyl epimers display a characteristic downfield shift of the C-18 proton singlet of approximately 0.175 ppm (in deuterochloroform) relative to the corresponding 17α-methyl epimer . Additionally, ¹³C NMR spectra exhibit distinct differences in shielding effects for carbons 12–18 and C-20 between the 17-epimeric steroids . For epimetendiol specifically, the 17β-methyl,17α-hydroxy configuration yields a C-20 methyl signal at δ 21.72 ppm and a C-18 signal consistent with the 5β-androstane framework (δ C19 > 22 ppm characteristic for 5β-configuration) . These NMR features enable unambiguous structural confirmation of the reference standard, which is critical because EI mass spectra of 17-epimers are essentially identical .

NMR confirmation stereochemistry reference standard characterization

HRMS vs LRMS Detection Sensitivity: Epimetendiol Benefit from 2–10× Lower Detection Limits with GC-HRMS at Resolution 5000

Kokkonen et al. (1999) compared high-resolution mass spectrometry (HRMS, resolution 5000) with low-resolution mass spectrometry (LRMS) for the detection of metandienone metabolites in spiked urine. Across a concentration range of 0.1–10 ng/mL, HRMS yielded detection limits 2–10 times lower than LRMS for all four tested metabolites, including 17β-methyl-5β-androst-1-ene-3α,17α-diol . However, even with HRMS, biological matrix interference remained problematic: signal-to-noise ratios of spiked metabolites had to be compared against co-eluted matrix compounds to assess practical detection limits, and selective isolation procedures were recommended for trace-level confirmation . Schänzer et al. subsequently demonstrated that GC-HRMS screening at 3000 resolution substantially increased the number of positive metandienone specimens identified via epimetendiol and 18-norepimetendiol detection .

GC-HRMS detection limit signal-to-noise ratio

Best Application Scenarios for Procuring 17β-Methyl-5β-androst-1-ene-3α,17α-diol (Epimetendiol) Based on Differentiated Evidence


WADA-Accredited Anti-Doping Laboratory: Routine Metandienone Screening and Confirmation

Epimetendiol is the WADA-specified marker for metandienone intake at an MRPL of 2 ng/mL, making it indispensable for any WADA-accredited laboratory performing initial testing procedures and confirmatory analyses . Laboratories must procure certified reference material of this specific metabolite—not the methyltestosterone marker 17α-methyl-5β-androstane-3α,17β-diol—to comply with TD2009MRPL reporting requirements. The compound is screened as its TMS derivative by GC-QQQ-MS (RT ~9.96 min on DB5-ms) alongside norepimetendiol (M4) and 20βOH-NorMD (M6) to cover short-, intermediate-, and long-term detection windows .

Forensic Toxicology and Athlete Biological Passport: Retrospective Metandienone Exposure Analysis

In forensic and athlete biological passport contexts where metandienone exposure must be retrospectively confirmed, epimetendiol serves as a medium-term detection marker that bridges the gap between rapidly clearing markers (MD, 2.4 d; M3, 4.6 d) and ultra-long-term markers (M6, 26.2 d) . Its presence in conjunction with M6 and M4 provides a multi-metabolite confirmation pattern that strengthens the evidentiary value of an adverse analytical finding. SPE method selection (C18 over XAD2) is recommended to maximize recovery at the low ng/mL concentrations typical of later-stage excretion samples .

Reference Standard Synthesis and Quality Control: Epimer Purity Verification via NMR and GC-MS

For organizations synthesizing or procuring epimetendiol reference standards, the 17β-methyl configuration must be verified against the 17α-methyl epimer, because their EI mass spectra are essentially identical . Quality control protocols should include ¹H NMR confirmation of the C-18 singlet downfield shift (~0.175 ppm relative to the 17α-methyl epimer) and GC retention time verification (70–170 methylene units earlier than the 17α-methyl epimer on SE-54/OV-1 columns) . The characteristic 5β A/B ring junction is further confirmed by a C19 ¹³C signal >22 ppm .

Wastewater-Based Epidemiology: Monitoring Metandienone Consumption at the Population Level

Epimetendiol has been validated as a stable biomarker for metandienone in wastewater-based epidemiology studies, with demonstrated stability in sewer reactor environments over 12-hour simulated conditions . Its use as a population-level consumption marker complements urinary anti-doping testing and enables estimation of community-wide metandienone misuse prevalence when analyzed by LC-MS/MS or GC-HRMS methods .

Quote Request

Request a Quote for 17β-Methyl-5β-androst-1-ene-3α,17α-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.